molecular formula C13H14N2 B14022110 3-Methyl-N2-phenyl-1,2-benzenediamine

3-Methyl-N2-phenyl-1,2-benzenediamine

Cat. No.: B14022110
M. Wt: 198.26 g/mol
InChI Key: FVOSFVQLBNRADV-UHFFFAOYSA-N
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Description

3-Methyl-N2-phenyl-1,2-benzenediamine is an organic compound with the molecular formula C13H14N2 It is a derivative of benzenediamine, where a methyl group is attached to the third carbon and a phenyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N2-phenyl-1,2-benzenediamine typically involves the reaction of 3-methyl-1,2-benzenediamine with a phenylating agent. One common method is the nucleophilic aromatic substitution reaction, where the amino group of 3-methyl-1,2-benzenediamine reacts with a phenyl halide under basic conditions . The reaction is usually carried out in a solvent such as ethanol at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N2-phenyl-1,2-benzenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: It can undergo electrophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-Methyl-N2-phenyl-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cellular signaling pathways . The exact mechanism varies depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1,2-phenylenediamine: Similar structure but lacks the phenyl group.

    1,3-Benzenediamine, 2-methyl-: Similar structure but the methyl group is attached to the second carbon.

    1,2-Benzenediamine: Lacks both the methyl and phenyl groups.

Uniqueness

3-Methyl-N2-phenyl-1,2-benzenediamine is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

3-methyl-2-N-phenylbenzene-1,2-diamine

InChI

InChI=1S/C13H14N2/c1-10-6-5-9-12(14)13(10)15-11-7-3-2-4-8-11/h2-9,15H,14H2,1H3

InChI Key

FVOSFVQLBNRADV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)NC2=CC=CC=C2

Origin of Product

United States

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